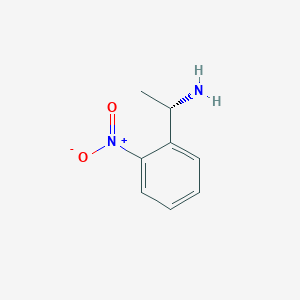

(s)-1-(2-Nitrophenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAACMYPJUURZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Aminoethylbenzene Derivatives in Asymmetric Synthesis

Chiral aminoethylbenzene derivatives are a cornerstone of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The importance of these derivatives stems from the prevalence of the chiral amine motif in a vast array of biologically active molecules and pharmaceuticals. enamine.net The ability of compounds like 2-arylethylamines to cross the blood-brain barrier makes them particularly valuable in medicinal chemistry for the development of drugs targeting the central nervous system. mdpi.com

The fundamental principle behind their utility lies in the concept of chirality itself; as most biological targets such as enzymes and receptors are chiral, they interact differently with each enantiomer of a chiral drug. enamine.net This often results in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the demand for enantiopure compounds is high, driving the development of synthetic methods that utilize chiral building blocks like aminoethylbenzene derivatives. enamine.netnih.gov These molecules can act as chiral auxiliaries, starting materials, or catalysts to induce stereoselectivity in chemical reactions, ensuring the final product is obtained in the desired enantiomeric form. enamine.netnih.gov The development of new chiral building blocks is crucial for expanding the toolbox available to synthetic chemists, enabling the creation of novel and more effective therapeutic agents. enamine.net

S 1 2 Nitrophenyl Ethanamine As a Chiral Building Block

(S)-1-(2-Nitrophenyl)ethanamine, also known by its abbreviation 's2ne', has been identified as a valuable chiral building block in organic synthesis. nih.govnih.gov Its utility is derived from its distinct molecular structure, which features a primary amine and a methyl group attached to a stereocenter, which is in turn bonded to a benzene (B151609) ring substituted with a nitro group at the ortho position. xgm888.com This dual functionality—a readily derivatizable chiral amine and an electron-withdrawing nitroaromatic system—makes it a prized intermediate for pharmaceuticals and a potential chiral ligand for asymmetric catalysis. xgm888.com

A significant application of this compound is in the field of peptoid chemistry. nih.gov Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of foldamers studied for their potential as therapeutic agents. nih.gov Research has shown that incorporating this compound as a monomer unit into peptoid chains has a profound effect on their secondary structure. nih.govnih.gov Specifically, its presence can disrupt certain conformations and stabilize helical structures. nih.govnih.gov For instance, the incorporation of this relatively electron-deficient and sterically hindered chiral side chain was found to destabilize the threaded loop structure in certain peptoid nonamers, favoring a helical conformation instead. nih.govnih.gov This ability to influence and control the folding of complex molecules underscores its importance as a specialized building block.

The synthesis of enantiopure this compound has been a subject of research, with reported methods including the resolution of the racemic mixture with a chiral acid or, more directly, through the asymmetric reductive amination of 2-nitroacetophenone. nih.govxgm888.com Its availability as a new chiral building block opens avenues for further applications beyond peptoid synthesis. nih.gov

Historical Context of Research on Nitrophenylethylamines

Approaches to Racemic 1-(2-Nitrophenyl)ethanamine

The synthesis of racemic 1-(2-nitrophenyl)ethanamine serves as a crucial first step before chiral resolution or as a direct precursor in applications where stereochemistry is not critical. Two primary methods for its preparation are reductive amination of the corresponding ketone and the reduction of oxime derivatives.

Reductive Amination of Corresponding Ketones

Reductive amination of 2'-nitroacetophenone (B117912) is a common method for the synthesis of 1-(2-nitrophenyl)ethanamine. sioc-journal.cn This one-pot reaction involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of the reducing agent and reaction conditions can influence the yield and purity of the product. For instance, ruthenium complexes have been studied as catalysts for the reductive amination of acetophenone, using ammonium formate (B1220265) as both the hydrogen and amine source. sioc-journal.cn

The general reaction is as follows:

2'-Nitroacetophenone + NH₃ + [Reducing Agent] → 1-(2-Nitrophenyl)ethanamine

Key parameters that affect the outcome of the reductive amination include temperature, pressure, catalyst, and solvent. For example, studies on similar reactions have shown that temperature can influence the reaction pathway, with lower temperatures favoring amination and higher temperatures potentially leading to side reactions like alcohol formation. sioc-journal.cn

Borane Reduction of Oxime Derivatives

Another effective method for the synthesis of racemic 1-(2-nitrophenyl)ethanamine is the reduction of 2'-nitroacetophenone oxime. uc.ptnih.gov The oxime is first prepared by reacting 2'-nitroacetophenone with hydroxylamine. The subsequent reduction of the oxime C=N double bond yields the primary amine.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are frequently used for this reduction. uc.ptchemicalbook.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran. The mechanism involves the addition of borane across the C=N bond, followed by hydrolysis to liberate the amine.

The synthesis of the oxime and its subsequent reduction can be summarized as:

2'-Nitroacetophenone + NH₂OH → 2'-Nitroacetophenone Oxime

2'-Nitroacetophenone Oxime + BH₃·THF → 1-(2-Nitrophenyl)ethanamine

This method provides a reliable route to the racemic amine, often with good yields.

Enantioselective Synthesis Strategies for this compound

The production of the enantiomerically pure this compound is essential for its application in stereospecific synthesis. This can be achieved through the resolution of a racemic mixture or by direct asymmetric synthesis.

Chiral Resolution Techniques for Enantiopure Product Isolation

Classical resolution is a widely used technique to separate enantiomers from a racemic mixture. xgm888.comnih.govyoutube.comlibretexts.orglibretexts.org This method involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, to form a pair of diastereomeric salts. nih.govlibretexts.org

Racemic 1-(2-Nitrophenyl)ethanamine + (R)-Chiral Acid → (S)-Amine-(R)-Acid Salt + (R)-Amine-(R)-Acid Salt

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govyoutube.comlibretexts.org After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. nih.gov In some cases, multiple recrystallization steps may be necessary to achieve high enantiomeric purity. nih.gov

Asymmetric Synthetic Routes to Chiral Ethanamine Scaffolds

Asymmetric synthesis offers a more direct approach to obtaining enantiomerically pure amines, avoiding the need for resolution. yale.edunih.gov One prominent method is the asymmetric reduction of imines or oximes derived from 2'-nitroacetophenone.

This can be achieved using a chiral catalyst or a chiral reducing agent. For instance, the asymmetric reduction of ketoximes mediated by chiral catalysts can lead to highly enantiopure amines. uc.pt The stereochemical outcome of the reduction, whether the (S) or (R) enantiomer is formed, can depend on the configuration (E/Z) of the oxime and the specific chiral catalyst used. uc.pt

Another powerful strategy involves the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, is a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu The condensation of (R)- or (S)-tert-butanesulfinamide with 2'-nitroacetophenone forms a chiral sulfinylimine. Diastereoselective reduction of this intermediate, followed by acidic removal of the auxiliary, yields the desired enantiomer of the amine with high enantiomeric excess.

| Starting Material | Chiral Reagent/Catalyst | Product | Key Features |

| 2'-Nitroacetophenone Oxime | Chiral Spiroborate Ester | This compound | High enantiomeric excess (87-98% ee for similar aryl ethylamines). uc.pt |

| 2'-Nitroacetophenone | (R)- or (S)-tert-Butanesulfinamide | (S)- or (R)-1-(2-Nitrophenyl)ethanamine | Versatile and widely used method for asymmetric amine synthesis. yale.edu |

Development of Novel Stereoselective Pathways

Research continues to focus on the development of new and more efficient stereoselective pathways to chiral amines like this compound. Innovations in catalysis, including organocatalysis and transition-metal catalysis, are providing novel methods for asymmetric synthesis. nih.govpurdue.edursc.org

For example, the development of novel chiral ligands for metal-catalyzed asymmetric reductive amination is an active area of research. sioc-journal.cn These methods aim to achieve high enantioselectivity and turnover numbers, making the synthesis more efficient and atom-economical. Furthermore, continuous flow chemistry is being explored for the asymmetric synthesis of chiral active pharmaceutical ingredients, offering advantages in terms of scalability, safety, and process control. rsc.org

The ongoing development in asymmetric synthesis will likely provide even more efficient and practical routes to this compound and other valuable chiral building blocks in the future.

Application and Mechanistic Insights in Asymmetric Catalysis and Chiral Auxiliaries

Mechanistic Studies of Stereochemical Induction

Postulated Reaction Mechanisms and Transition State Models

Information regarding the proposed reaction mechanisms and the specific transition state models involved when this compound acts as a catalyst or chiral auxiliary is not currently available in surveyed academic literature. Mechanistic elucidation typically requires significant experimental (e.g., kinetic studies, isotopic labeling) and computational (e.g., DFT calculations) research, which does not appear to have been published for this specific compound.

Chiral Recognition and Asymmetric Induction Pathways

Detailed pathways illustrating how this compound achieves chiral recognition and subsequently induces asymmetry in a reaction are not described in the available literature. Such a description would necessitate an understanding of the non-covalent interactions (e.g., hydrogen bonding, steric hindrance, π-π stacking) between the chiral amine, the substrate, and the reagent, leading to the preferential formation of one enantiomer over the other. This level of detail is contingent on dedicated mechanistic and stereochemical studies that have not been publicly reported.

Advanced Characterization Techniques and Computational Studies in S 1 2 Nitrophenyl Ethanamine Research

Spectroscopic Analysis for Structural and Stereochemical Determination

Spectroscopy is a cornerstone in the analysis of (S)-1-(2-Nitrophenyl)ethanamine, providing critical data on its connectivity, configuration, and conformation.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the ethylamine (B1201723) chain and the nitrophenyl ring produce characteristic signals. The methine proton (-CH) adjacent to the chiral center typically appears as a quartet, coupled to the three protons of the neighboring methyl group (-CH₃) and the two protons of the amine group (-NH₂). The methyl protons manifest as a doublet due to coupling with the methine proton. The aromatic protons on the 2-nitrophenyl group exhibit complex splitting patterns in the downfield region of the spectrum, influenced by their positions relative to the nitro and ethylamine substituents.

To determine the absolute configuration, chiral derivatizing agents (CDAs) are often employed. Reagents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), known as Mosher's acid, can be reacted with the amine to form diastereomeric amides. The differing spatial arrangements of the substituents in these diastereomers lead to discernible variations in the chemical shifts (Δδ) of nearby protons, particularly the methine and methyl protons. By analyzing these differences, the absolute (S) or (R) configuration at the chiral center can be assigned.

The following table summarizes typical ¹H NMR spectral data for a related chiral amine after derivatization, illustrating the principle of chemical shift non-equivalence used for configurational assignment.

| Proton | (S)-Amine Diastereomer (δ, ppm) | (R)-Amine Diastereomer (δ, ppm) |

| Aromatic-H (ortho) | 7.95 | 7.92 |

| Aromatic-H (para) | 7.75 | 7.78 |

| Methine-CH | 5.78 | 5.85 |

| Methyl-CH₃ | 1.65 | 1.72 |

Note: Data is illustrative of the technique and may not represent exact values for this compound.

Circular Dichroism (CD) spectroscopy is a vital tool for investigating the stereochemical properties of chiral molecules like this compound. metu.edu.tr This technique measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The 2-nitrophenyl group in the molecule acts as a chromophore, and its interaction with the chiral center gives rise to a characteristic CD spectrum.

The resulting spectrum, which plots molar circular dichroism (Δε) against wavelength, displays positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are unique to the (S)-enantiomer and provide a spectroscopic fingerprint of its absolute configuration. Multi-component assemblies, where the chiral amine is mixed with other molecules, can produce distinct CD signals for each enantiomer, allowing for rapid stereochemical analysis. rsc.orgbath.ac.uk Theoretical calculations can be used in conjunction with experimental CD spectra to correlate the observed spectral features with a specific absolute configuration.

Mass spectrometry is a fundamental technique for confirming the molecular weight and assessing the purity of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular mass, which can be compared to the theoretical value calculated from its chemical formula (C₈H₁₀N₂O₂). High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, confirming the elemental composition. The presence of a single, dominant peak corresponding to the [M+H]⁺ ion is a strong indicator of sample purity.

| Ion | Theoretical m/z |

| [M+H]⁺ | 167.0815 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule in the solid state. springernature.comresearchgate.net This technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined.

This analysis provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice. For chiral, enantiomerically pure compounds, the crystallographic data can be used to determine the absolute configuration with a high degree of confidence. nih.govmit.eduthieme-connect.de This is often achieved by analyzing anomalous dispersion effects, which results in a Flack parameter close to zero for the correct enantiomer. The resulting crystal structure serves as the ultimate proof of the (S)-configuration.

Computational Chemistry for Mechanistic and Predictive Modeling

Computational chemistry provides powerful predictive tools that complement experimental findings, offering deep insights into the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov DFT calculations can be used to optimize the geometry of this compound and to determine the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity and stability. hakon-art.comresearchgate.net A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the nitro group and the lone pair of the amine nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated around the amine protons, indicating sites for nucleophilic interaction. These computational models are invaluable for rationalizing and predicting the molecule's behavior in chemical reactions. ekb.eg

| Computational Parameter | Typical Predicted Value/Information | Significance |

| E(HOMO) | Negative value (e.g., ~ -6.5 eV) | Indicates electron-donating ability |

| E(LUMO) | Negative value (e.g., ~ -1.8 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Positive value (e.g., ~ 4.7 eV) | Relates to chemical reactivity and stability |

| MEP Analysis | Red regions on nitro group, blue on amine H's | Predicts sites for electrophilic/nucleophilic attack |

Note: Values are illustrative based on similar aromatic amines and may vary with the specific DFT functional and basis set used.

Molecular Mechanics (MMX) Simulations for Conformational Analysis and Stereoselectivity Prediction

Molecular Mechanics (MMX) simulations serve as a powerful computational tool for investigating the three-dimensional structure and energetic landscapes of flexible molecules like this compound. This method, which is based on classical mechanics, models molecules as a collection of atoms connected by bonds with associated force fields. These force fields describe the potential energy of a molecule as a function of its atomic coordinates, accounting for bond stretching, angle bending, torsional strains, and non-bonded interactions such as van der Waals forces and electrostatic interactions.

An illustrative output of such a conformational analysis is presented in the table below. The dihedral angle, representing the rotation around the C(aromatic)-C(chiral) bond, is varied to calculate the relative steric energy of each resulting conformer. The lowest energy conformer is assigned a relative energy of 0.00 kcal/mol.

| Conformer | Dihedral Angle (H-N-C-Car) | Relative Steric Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 60° | 0.00 | 75.4 |

| 2 | 180° | 1.50 | 15.7 |

| 3 | -60° | 2.50 | 8.9 |

This table is an illustrative example of data that would be generated from an MMX simulation for this compound and is not based on published experimental data.

Stereoselectivity Prediction: Beyond conformational preferences, MMX simulations can be instrumental in predicting the stereochemical outcome of reactions involving this compound. In asymmetric synthesis, this chiral amine can act as a reactant, a catalyst, or a chiral auxiliary. The stereoselectivity of such reactions often depends on the relative energies of the diastereomeric transition states. By modeling the transition state structures for the formation of different stereoisomers, MMX can calculate their respective energies. According to transition state theory, the pathway with the lower energy transition state will be kinetically favored, leading to the major product. This approach has been successfully applied in various systems to rationalize and predict the stereoselectivity of organic reactions. acs.org For example, in a reaction where the amine attacks a prochiral ketone, two different transition states are possible, leading to (S,R) or (S,S) diastereomeric products. MMX can estimate the energy difference (ΔΔE‡) between these two transition states, allowing for a prediction of the diastereomeric ratio (d.r.) of the products.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more rigorous approach than molecular mechanics by solving approximations of the Schrödinger equation. mdpi.com This allows for the accurate prediction of electronic structure and a wide range of molecular properties, including spectroscopic data. For this compound, DFT calculations are invaluable for interpreting experimental spectra and confirming its structure. mdpi.com

Calculation of NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecule. The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a 6-311+G** basis set) and then performing an NMR calculation on this optimized structure. researchgate.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

A comparison between the calculated and experimental NMR spectra serves as a powerful validation of the proposed structure. quora.com For a molecule with a complex substitution pattern like this compound, where aromatic protons are non-equivalent, DFT calculations can be crucial for unambiguously assigning each signal to a specific proton. quora.com

Calculation of Vibrational (IR) Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which directly correlate with the peaks observed in an experimental IR spectrum. slideshare.netnih.gov For this compound, this technique can precisely identify the vibrational modes associated with its key functional groups. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, typically found in the 1560-1500 cm⁻¹ and 1390-1330 cm⁻¹ regions, can be calculated. researchgate.net Similarly, the N-H stretching and bending vibrations of the primary amine group can be predicted. The excellent agreement often found between scaled theoretical wavenumbers and experimental observations provides high confidence in the structural assignment.

The following table provides a hypothetical comparison of experimental spectroscopic data for this compound with values that could be predicted by DFT calculations, illustrating the utility of this method.

| Spectroscopic Parameter | Typical Experimental Value | Illustrative DFT-Calculated Value | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | 7.8 - 8.2 | 8.05 | Aromatic H (ortho to NO₂) |

| ¹H NMR Chemical Shift (δ, ppm) | 7.2 - 7.6 | 7.45 | Aromatic H |

| ¹H NMR Chemical Shift (δ, ppm) | 4.3 - 4.6 | 4.42 | CH-NH₂ |

| ¹³C NMR Chemical Shift (δ, ppm) | 148 - 152 | 149.5 | Aromatic C-NO₂ |

| IR Frequency (cm⁻¹) | ~1525 | 1528 | NO₂ Asymmetric Stretch |

| IR Frequency (cm⁻¹) | ~1350 | 1347 | NO₂ Symmetric Stretch |

| IR Frequency (cm⁻¹) | ~3370 | 3365 | N-H Symmetric Stretch |

This table is an illustrative example of data that would be generated from DFT calculations for this compound and is not based on published experimental data.

Future Research Directions and Emerging Paradigms for S 1 2 Nitrophenyl Ethanamine

Innovations in Enantioselective Synthesis and Scalability

The efficient and scalable synthesis of enantiopure amines is a cornerstone of modern pharmaceutical and fine chemical production. While numerous methods exist for the asymmetric synthesis of chiral amines, dedicated research into innovative and scalable routes to (S)-1-(2-Nitrophenyl)ethanamine is a critical future direction. rsc.orgnih.gov

Current general strategies for asymmetric amine synthesis that hold significant promise for adaptation to this compound include advanced biocatalytic methods. The use of transaminases (TAs) for the amination of prochiral ketones is a particularly attractive avenue. nih.govacs.org Future research could focus on screening and engineering transaminases that exhibit high activity and enantioselectivity for 1-(2-nitrophenyl)ethanone. This approach offers a direct and often highly selective route to the desired (S)-enantiomer. nih.gov Furthermore, the development of one-pot cascade reactions, potentially combining an oxidation step with a transamination, could enhance the efficiency of converting racemic or prochiral starting materials into the enantiopure product. acs.org

Another burgeoning area is the application of reductive aminases (RedAms). These enzymes catalyze the direct reductive amination of ketones using ammonia (B1221849), providing a highly atom-economical pathway to primary amines. rsc.org The discovery and engineering of RedAms with a suitable substrate scope to include 1-(2-nitrophenyl)ethanone could lead to a highly efficient and scalable manufacturing process. The potential for continuous flow reactions using immobilized enzymes further underscores the industrial applicability of such biocatalytic methods. rsc.org

Beyond biocatalysis, innovations in chemocatalysis, such as asymmetric hydrogenation of enamides or reductive amination of ketones using chiral catalysts, remain pertinent. nih.govacs.org The development of novel catalyst systems that are both highly efficient and cost-effective will be crucial for the large-scale production of this compound. A key challenge will be to achieve high enantioselectivity while managing the potential for catalyst inhibition by the nitro group.

Future research should also address the deracemization of racemic 1-(2-nitrophenyl)ethanamine (B182313). This can be achieved through biocatalytic methods employing stereocomplementary enzymes for sequential oxidation and reduction, effectively converting the undesired enantiomer into the desired one. nih.govresearchgate.net Such processes, if optimized, can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture.

Table 1: Potential Enantioselective Synthetic Routes for this compound

| Synthetic Strategy | Key Biocatalyst/Catalyst | Precursor | Potential Advantages |

| Asymmetric Transamination | (S)-selective Transaminase | 1-(2-Nitrophenyl)ethanone | High enantioselectivity, mild reaction conditions. nih.govacs.org |

| Reductive Amination | Reductive Aminase (RedAm) | 1-(2-Nitrophenyl)ethanone | High atom economy, use of ammonia as an amine source. rsc.org |

| Biocatalytic Deracemization | Stereocomplementary Oxidases and Reductases | Racemic 1-(2-Nitrophenyl)ethanamine | Theoretical 100% yield from racemate. nih.govresearchgate.net |

Expansion of Catalytic Applications and Ligand Development

Chiral primary amines are valuable precursors for the synthesis of a wide range of chiral ligands and organocatalysts. nih.govrsc.org this compound represents a largely untapped resource in this domain. Its structural features suggest several avenues for the development of novel catalytic systems.

The primary amine group can be readily derivatized to form a variety of ligands for asymmetric metal catalysis. For instance, it can be converted into amides, phosphinamides, or incorporated into larger, more complex ligand scaffolds such as P,N-ligands. nih.govscilit.com The presence of the 2-nitrophenyl group could introduce unique steric and electronic properties to the resulting metal complexes, potentially leading to novel reactivity and selectivity in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and allylic substitutions. nih.govnih.gov The development of modular ligand libraries based on the this compound backbone would be a fruitful area of research, allowing for the fine-tuning of ligand properties for specific catalytic applications.

Furthermore, this compound and its derivatives have the potential to act as powerful organocatalysts. Chiral primary amines are known to catalyze a variety of reactions, often proceeding through enamine or iminium ion intermediates. nih.govrsc.org Research could be directed towards exploring the utility of this amine in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The electronic nature of the nitrophenyl group might influence the reactivity and selectivity of these transformations in interesting ways.

The development of bifunctional catalysts, where the amine functionality and another part of the molecule (potentially derived from the nitro group after reduction and further functionalization) work in concert, is another promising direction. For example, a catalyst could be designed to have both a basic amine site and a hydrogen-bond donating group, enabling it to activate both the nucleophile and the electrophile in a reaction.

Novel Applications in Smart Materials and Responsive Systems

The incorporation of the o-nitrobenzyl moiety into polymers is a well-established strategy for creating photoresponsive materials. specificpolymers.comnih.gov The o-nitrobenzyl group can undergo a photochemical cleavage reaction upon exposure to UV light, leading to changes in the material's properties. This compound provides a chiral building block for the synthesis of novel photoresponsive polymers and smart materials.

By incorporating this compound into a polymer backbone or as a pendant group, it is conceivable to create materials that undergo light-induced degradation or changes in solubility, swelling, or mechanical properties. specificpolymers.com The chirality of the amine could introduce an additional layer of complexity and functionality, potentially leading to materials with chiroptical properties that can be modulated by light.

Future research could focus on the synthesis of monomers derived from this compound and their polymerization to create a variety of photoresponsive materials, including hydrogels, nanoparticles, and thin films. nih.govnih.gov These materials could find applications in areas such as drug delivery, where the photo-cleavable linker could be used to release a therapeutic agent upon irradiation, or in the development of photo-patternable surfaces. nih.gov

Moreover, the nitro group itself can be used as a handle for further functionalization, allowing for the creation of multi-stimuli-responsive materials. For example, the nitro group could be reduced to an amine, which could then be functionalized to impart pH- or temperature-responsiveness. nih.gov This would lead to the development of "smart" materials that can respond to a combination of different stimuli. rsc.org

Table 2: Potential Applications of this compound in Smart Materials

| Material Type | Stimulus | Potential Application |

| Photoresponsive Polymers | UV Light | Photodegradable materials, controlled drug release. specificpolymers.comnih.gov |

| Chiroptical Materials | Light | Optical switches, sensors. |

| Multi-stimuli Responsive Gels | Light, pH, Temperature | Advanced drug delivery, soft robotics. nih.govrsc.org |

Integration of Advanced Computational Methods in Design and Discovery

The rational design of catalysts and materials can be significantly accelerated through the use of advanced computational methods. acs.orgdigitellinc.com For this compound, computational tools such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into its properties and potential applications. researchgate.netmdpi.com

DFT calculations can be employed to study the electronic structure and reactivity of this compound and its derivatives. nih.govresearchgate.net This information can be used to predict its behavior in catalytic reactions and to design novel ligands with optimized electronic properties. For example, DFT can help in understanding the interaction of a metal center with a ligand derived from this amine, guiding the design of more effective catalysts. nih.gov

Molecular dynamics simulations can be used to study the conformational dynamics of ligands and catalysts derived from this compound and their interactions with substrates. nih.gov This can provide insights into the origins of enantioselectivity in asymmetric reactions and help in the design of catalysts with improved performance. Virtual screening of catalyst libraries, a computational approach to rapidly evaluate a large number of potential catalysts, can be used to identify promising candidates for experimental investigation. acs.orgchiralpedia.com

In the context of smart materials, computational modeling can be used to predict the properties of polymers incorporating this compound. For example, simulations could be used to study the conformational changes that occur upon photochemical cleavage of the o-nitrobenzyl group and how these changes affect the macroscopic properties of the material.

The integration of computational methods with experimental work will be crucial for unlocking the full potential of this compound. This synergistic approach will enable the rapid design, synthesis, and testing of new catalysts and materials, accelerating the pace of discovery in this promising area of research. chiralpedia.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.